Tetrahydro Cortisone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro Cortisone-d5 involves the incorporation of deuterium atoms into the tetrahydrocortisone molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification systems to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to verify the incorporation of deuterium and the overall quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro Cortisone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced to form tetrahydrocortisol-d5.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrogenated metabolites, which are important for studying the metabolic pathways of cortisone and its analogs .
Scientific Research Applications
Tetrahydro Cortisone-d5 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biological systems. Some of its applications include:
Biochemistry: Used to study the metabolic pathways of cortisone and its analogs.
Pharmacology: Employed in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of corticosteroids.
Clinical Diagnostics: Utilized in the development of diagnostic assays for cortisol and cortisone metabolites.
Anti-Doping Control: Applied in the detection of corticosteroid abuse in sports
Mechanism of Action
Tetrahydro Cortisone-d5 exerts its effects through its interaction with glucocorticoid receptors. Upon binding to these receptors, it influences gene expression and modulates various physiological processes, including inflammation and immune response. The molecular targets and pathways involved include the hypothalamus-pituitary-adrenal axis and the regulation of cytokine production .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Tetrahydro Cortisone-d5 include:
Tetrahydrocortisol-d5: Another deuterium-labeled metabolite of cortisol.
Prednisolone: A synthetic corticosteroid with similar metabolic pathways.
Cortisone: The parent compound from which this compound is derived
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise and accurate tracking in metabolic studies. This makes it an invaluable tool in research applications where understanding the detailed metabolic pathways of corticosteroids is crucial .
Properties
Molecular Formula |
C21H32O5 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-9,12,12-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1/i10D2,11D2,18D |
InChI Key |
SYGWGHVTLUBCEM-VFFMWAQASA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](CC[C@H]3[C@@]1(CC[C@H](C3)O)C)[C@@H]4CC[C@@]([C@]4(C(C2=O)([2H])[2H])C)(C(=O)C([2H])([2H])O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.